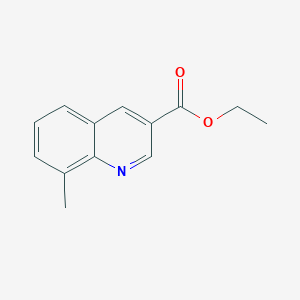

Ethyl 8-methylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-methylquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the Friedlaender condensation reaction, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature . Another method involves the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate via a one-pot synthesis reaction .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 8-methylquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 8-methylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antibacterial and antimalarial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Ethyl 8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:

Ethyl 2,4-dimethylquinoline-3-carboxylate: Similar in structure but with different substitution patterns.

Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Contains a chlorine atom, which can alter its chemical properties and biological activities.

Ethyl 2-oxoquinoline-3-carboxylate: Lacks the methyl group at the 8-position, leading to different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Biological Activity

Ethyl 8-methylquinoline-3-carboxylate (EMQ) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of EMQ, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2 and a molecular weight of approximately 203.24 g/mol. The structure features a quinoline ring with an ethyl ester and a methyl group, contributing to its unique chemical properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of EMQ. For instance, derivatives of quinoline compounds, including EMQ, have demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Escherichia coli | 20 | 24 |

| Staphylococcus aureus | 22 | 25 |

| Pseudomonas aeruginosa | 21 | 23 |

The inhibition zones indicate that EMQ exhibits comparable efficacy to standard antimicrobial agents, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

EMQ has also been investigated for its anticancer properties. A study focusing on quinoline derivatives reported that EMQ showed promising cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

These results indicate that EMQ may inhibit cancer cell proliferation and warrant further investigation into its mechanisms of action .

Antiviral Activity

Emerging research has indicated that quinoline derivatives can exhibit antiviral properties. Preliminary studies suggest that EMQ might inhibit viral replication, particularly against influenza viruses. The mechanism is thought to involve interference with viral entry or replication processes .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of EMQ against common pathogens. The results demonstrated significant inhibition of growth in E. coli and S. aureus, supporting its use as a potential antimicrobial agent.

- Cytotoxicity in Cancer Cells : In vitro assays conducted on HeLa cells revealed that treatment with EMQ led to apoptosis, characterized by increased caspase activity. This finding suggests that EMQ could act as a pro-apoptotic agent in cancer therapy .

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-10-6-4-5-9(2)12(10)14-8-11/h4-8H,3H2,1-2H3 |

InChI Key |

ANSOCZAPKSUGDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2N=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.